![molecular formula C20H23NO3 B2394808 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethanone CAS No. 2194903-64-3](/img/structure/B2394808.png)
1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethanone is a complex organic compound, notable for its bicyclic structure and presence of both a methoxy group and a naphthalene moiety. The unique combination of functional groups and structural elements makes this compound of particular interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethanone typically involves the construction of the azabicyclo[3.2.1]octane ring, followed by the introduction of the methoxy group and the naphthalen-2-yloxy moiety. A common synthetic route includes:
Formation of the Azabicyclo[3.2.1]octane Ring: : This may be achieved via an intramolecular Diels-Alder reaction, starting with a suitable diene and dienophile.
Introduction of the Methoxy Group: : This could be accomplished through methylation reactions, often utilizing reagents like methyl iodide (CH₃I) and a base.
Attachment of the Naphthalen-2-yloxy Moiety: : An etherification reaction, using a suitable naphthol derivative and an alkyl halide.
Industrial Production Methods
While specific industrial production methods for this compound are less commonly documented, large-scale synthesis would typically rely on optimizing the yield and efficiency of each step through process intensification and using cost-effective reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethanone undergoes a variety of chemical reactions including:
Oxidation: : Potentially yielding different oxidized derivatives depending on the sites targeted by the oxidizing agents.
Reduction: : Might involve reduction of the carbonyl group or other functionalities under appropriate conditions.
Substitution: : Particularly at the methoxy or naphthalen-2-yloxy positions, leading to a range of substituted products.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reagents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: : Halogenation agents and nucleophiles, under suitable catalytic or base conditions.
Major Products Formed
The products formed depend on the specific reagents and conditions applied, often resulting in a diverse array of derivatives.
Scientific Research Applications
1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethanone is of significant interest in:
Chemistry: : Used as a synthetic intermediate in the preparation of complex organic molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Explored for its pharmacological properties, possibly targeting neurotransmitter systems.
Mechanism of Action
The exact mechanism of action of 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethanone varies based on its application. In a biological context, it might interact with receptors or enzymes, modulating their activity through binding interactions or changes in conformational dynamics.
Comparison with Similar Compounds
Similar Compounds
1-((1R,5S)-3-azido-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethanone
1-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethanone
Unique Features
The methoxy substitution at the 3-position of the azabicyclo[3.2.1]octane ring and the specific naphthalen-2-yloxy ethane linkage endow 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethanone with distinct properties in terms of reactivity and biological activity, distinguishing it from its analogs.
Each section provides a snapshot of this compound's potential and versatility across various scientific disciplines
Properties
IUPAC Name |
1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-naphthalen-2-yloxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-23-19-11-16-7-8-17(12-19)21(16)20(22)13-24-18-9-6-14-4-2-3-5-15(14)10-18/h2-6,9-10,16-17,19H,7-8,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPHZFAMBGIBFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-benzyl-1-[(4-tert-butylphenyl)sulfonyl]-2-thioxo-4-imidazolidinone](/img/structure/B2394725.png)
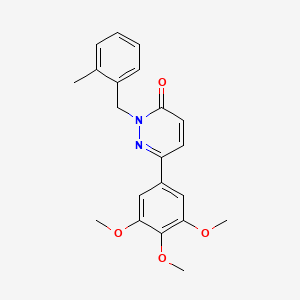
![2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B2394729.png)
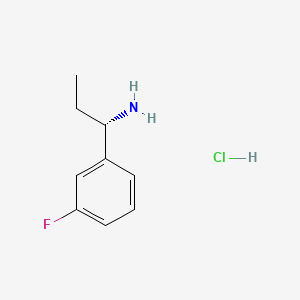
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide](/img/structure/B2394731.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2394733.png)
![N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/new.no-structure.jpg)
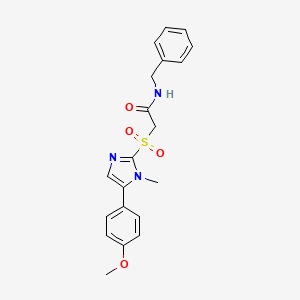
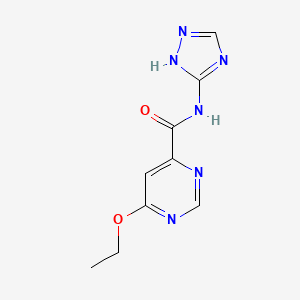
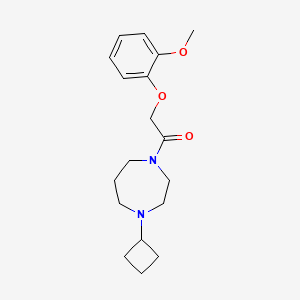
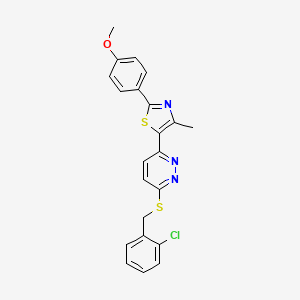
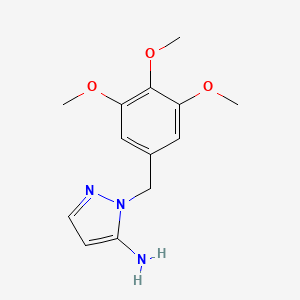
![ethyl 2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2394746.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2394747.png)
